molecular formula C24H20N2O3 B5120073 3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one

3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one

Cat. No.: B5120073
M. Wt: 384.4 g/mol
InChI Key: FYHVVIBAEYLFDH-UHFFFAOYSA-N
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Description

3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one typically involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-benzo[d][1,3]oxazin-4-one. This intermediate is then reacted with hydrazine hydrate to yield the desired quinazolinone derivative . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or quinazolinone moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one stands out due to its unique benzoylphenoxypropyl substituent, which imparts distinct biological activities and enhances its potential as a versatile pharmacophore in drug development.

Properties

IUPAC Name

3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23(18-7-2-1-3-8-18)19-11-13-20(14-12-19)29-16-6-15-26-17-25-22-10-5-4-9-21(22)24(26)28/h1-5,7-14,17H,6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHVVIBAEYLFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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